L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- typically involves the reaction of L-tryptophan with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce sulfides .
Scientific Research Applications
Chemistry: In chemistry, L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It is also employed in the development of biosensors .
Medicine: In medicine, L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- is investigated for its potential therapeutic effects. It is studied for its role in modulating serotonin levels and its potential use in treating mood disorders .
Industry: In industrial applications, the compound is used in the production of pharmaceuticals and agrochemicals. It is also utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, influencing biochemical pathways. For example, it can affect serotonin synthesis by acting as a precursor to serotonin, thereby influencing mood and behavior .
Comparison with Similar Compounds
N-[(4-nitrophenyl)sulfonyl]tryptophan: This compound is similar in structure but contains a nitro group instead of a methyl group.
N-[(4-chlorophenyl)sulfonyl]tryptophan: This compound contains a chlorine atom instead of a methyl group, leading to different chemical properties and uses.
Uniqueness: L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl group enhances its stability and makes it suitable for various applications in research and industry .
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-6-8-14(9-7-12)25(23,24)20-17(18(21)22)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRLEBFHLCJPDU-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360857 |
Source
|
Record name | L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67850-42-4 |
Source
|
Record name | L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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